molecular formula C22H20N2O3 B2458504 Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate CAS No. 337496-62-5

Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No. B2458504
CAS RN: 337496-62-5
M. Wt: 360.413
InChI Key: JAYPSSUHELJFKH-UHFFFAOYSA-N
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Description

Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate, also known as BPC-157, is a synthetic peptide that has caught the attention of researchers due to its potential therapeutic applications. This peptide has been shown to have a wide range of beneficial effects on the body, including promoting wound healing, reducing inflammation, and protecting against organ damage. In

Scientific Research Applications

Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has been extensively studied for its therapeutic potential in various animal models. It has been shown to promote wound healing, reduce inflammation, and protect against organ damage. Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has also been studied for its potential to treat gastrointestinal disorders, such as inflammatory bowel disease (IBD) and gastric ulcers. In addition, Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has been shown to have neuroprotective effects and may have potential in the treatment of brain injuries and disorders.

Mechanism of Action

The exact mechanism of action of Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate is not fully understood. However, it is believed to work by promoting the production of growth factors and cytokines, which are important for tissue repair and regeneration. Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate also has anti-inflammatory effects and may help to reduce oxidative stress, which can lead to tissue damage.
Biochemical and Physiological Effects:
Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to promote angiogenesis, which is the formation of new blood vessels. This can help to improve blood flow and oxygen delivery to tissues, which is important for wound healing and tissue repair. Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has also been shown to reduce inflammation and protect against oxidative stress, which can help to prevent tissue damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate in lab experiments is that it is a stable and relatively easy to synthesize peptide. It has also been shown to have low toxicity and few side effects in animal studies. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are many potential future directions for research on Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate. One area of interest is its potential in the treatment of brain injuries and disorders. Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has been shown to have neuroprotective effects and may have potential in the treatment of traumatic brain injuries, stroke, and neurodegenerative disorders. Another area of interest is its potential in the treatment of gastrointestinal disorders, such as IBD and gastric ulcers. Further research is needed to fully understand the therapeutic potential of Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate and its mechanism of action.

Synthesis Methods

Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate is a synthetic peptide that can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves coupling the amino acids in a specific sequence to form the peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.

properties

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-(4-phenylphenyl)-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-3-26-22(25)19-14(2)27-21(24)18(13-23)20(19)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,20H,3,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYPSSUHELJFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C3=CC=CC=C3)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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